ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate
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Overview
Description
ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-pyrazoles with ethyl oxalate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXO
Properties
Molecular Formula |
C15H20N6O4 |
---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
ethyl 2-[[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C15H20N6O4/c1-5-21-12(13(22)18-10-7-16-20(4)9(10)3)11(8-17-21)19-14(23)15(24)25-6-2/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,23) |
InChI Key |
NZWKCPGUSIZEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C(=O)OCC)C(=O)NC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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